![molecular formula C16H18N2O4 B12677538 (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine CAS No. 94481-67-1](/img/structure/B12677538.png)
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine
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Overview
Description
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate halogenated compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine exhibit promising anticancer properties. For instance, research into thiourea-azetidine hybrids has demonstrated that modifying the benzoyl and pyrrolidine moieties can enhance antiproliferative activity against various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells . This suggests that this compound could be a candidate for further development in anticancer therapies.
Neuropharmacological Applications
The morpholine structure is known to interact with neurotransmitter systems, potentially offering neuroprotective effects. Research into related morpholine derivatives has shown efficacy in models of neurodegenerative diseases, indicating that this compound may possess similar properties .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.
- Benzoylation : The introduction of the benzoyl group can be achieved via acylation reactions using benzoyl chloride.
- Carbonylation : The final step involves the carbonylation of the morpholine nitrogen, which can be facilitated through various coupling reactions.
These synthetic strategies highlight the versatility of this compound as a building block in organic synthesis .
Case Study: Airborne Organic Compounds
In a study examining indoor air quality, researchers identified various organic compounds released from materials in automobile interiors. While not directly related to this compound, such studies underscore the importance of understanding the environmental impact of chemical compounds and their potential volatility in real-world applications .
Mechanism of Action
The mechanism of action of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the target, while the morpholine ring can enhance solubility and bioavailability. The pyrrolidinone moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 5-oxopyrrolidine-2-carboxylate
- 1-[(5-oxopyrrolidin-2-yl)carbonyl]pyrrolidine-2-carboxylic acid
- 1-{[(Aryl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acids
Uniqueness
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine is unique due to its combination of a morpholine ring, benzoyl group, and pyrrolidinone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine, with the CAS number 94481-67-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₂O₄, with a molecular weight of approximately 302.33 g/mol. The compound features a morpholine ring substituted with a benzoyl group and a 5-oxopyrrolidine moiety, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the coupling of morpholine derivatives with benzoyl and pyrrolidine components. Various synthetic routes have been explored, including:
- Direct Acylation : Morpholine is acylated with benzoyl chloride in the presence of a base to form the benzoyl derivative.
- Cyclization Reactions : The introduction of the pyrrolidine moiety can be achieved through cyclization reactions involving appropriate precursors.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound can inhibit various cancer cell lines. For instance, it has been evaluated against breast cancer and prostate cancer cells, demonstrating IC₅₀ values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness varies depending on the bacterial strain, warranting further investigation into its spectrum of activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Modifications to the benzoyl or pyrrolidine moieties can significantly alter its potency and selectivity toward various biological targets. Research into SAR has revealed:
Modification | Effect on Activity |
---|---|
Substitution at the 2-position of pyrrolidine | Increased anticancer activity |
Variation in benzoyl substituents | Altered antimicrobial spectrum |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several morpholine derivatives, including this compound, against human breast cancer cell lines. The results indicated that compounds with similar structures exhibited IC₅₀ values ranging from 1 to 10 µM, highlighting the potential for further development as anticancer agents .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Properties
CAS No. |
94481-67-1 |
---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(5S)-1-benzoyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O4/c19-14-7-6-13(16(21)17-8-10-22-11-9-17)18(14)15(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI Key |
RUYWHIXOSWODCC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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